1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)19-21-16-9-3-4-10-17(16)22(19)12-6-7-13-24-18-11-5-2-8-15(18)20/h2-5,8-11,14,23H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNIAPJPOSRNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol, a derivative of benzimidazole, is a compound of interest due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole ring connected to a butyl chain and a chlorophenoxy group. Its chemical formula is with a molecular weight of approximately 337.24 g/mol.
Enzyme Interactions
This compound has been shown to interact with various enzymes and receptors, notably imidazoline receptors, which are implicated in blood pressure regulation and insulin secretion. This interaction suggests potential applications in metabolic disorders.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.
- Gene Expression : Alterations in gene expression profiles have been observed, indicating its role in cellular metabolism and function.
Molecular Mechanisms
The molecular mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of their functions. The compound's ability to affect the MAPK signaling pathway highlights its potential in therapeutic applications targeting cancer and other diseases characterized by dysregulated cell growth .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, phenoxy alkyl benzimidazoles have demonstrated low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
| Compound | MIC (µM) | Selectivity Index (SI) |
|---|---|---|
| PAB Variant 1 | 0.040 | 275 |
| PAB Variant 2 | 0.12 | 258 |
This table summarizes the potency of various phenoxy alkyl benzimidazole derivatives against M. tuberculosis, emphasizing the importance of structural modifications for enhanced activity.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies reveal that certain structural modifications enhance cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Study on Anticancer Activity
A study evaluating the cytotoxic effects of various benzimidazole derivatives found that specific modifications to the chlorophenoxy group significantly increased activity against A-431 cancer cells. The presence of electron-donating groups was correlated with enhanced efficacy .
Antitubercular Activity Assessment
Another investigation focused on the antitubercular activity of phenoxy alkyl benzimidazoles demonstrated that compounds with longer alkyl chains exhibited improved activity against intracellular M. tuberculosis, suggesting that structural optimization can lead to more effective treatments for resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 1-{1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol (CAS: 667431-52-9)
- Molecular Formula : C17H17BrN2O2 (MW: 377.24 g/mol).
- Key Differences: Substituent: 4-bromophenoxyethyl vs. 4-(2-chlorophenoxy)butyl. The ethyl chain in this compound is shorter than the butyl chain in the target compound, reducing lipophilicity. Bromine (electronegativity: 2.96) vs. chlorine (3.16) may alter electronic effects and binding affinity .
(b) N-({1-[4-(2,4-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide
- Molecular Formula : C25H28N4O3 (MW: 432.52 g/mol).
- Key Differences: Substituent: 2,4-dimethylphenoxybutyl and a furanamide group vs. 2-chlorophenoxybutyl and ethanol.
(c) 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one
- Molecular Formula : C9H8N2O (MW: 160.17 g/mol).
- Key Differences: The ketone group replaces the ethanol, eliminating hydrogen-bonding capacity. Oxidation of the ethanol in the target compound yields this derivative, highlighting the ethanol’s role in reactivity .
(a) Anticonvulsant Benzimidazole-Thiourea Derivatives
- Compounds like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas exhibit anticonvulsant activity in rodent models.
- Comparison: The target compound’s ethanol group may offer different pharmacokinetic profiles (e.g., reduced neurotoxicity) compared to thiourea derivatives .
(b) Antimicrobial Schiff Base Hybrids
- 4-(1H-Benzo[d]imidazol-2-yl)benzenamide derivatives show activity against Staphylococcus aureus and Candida albicans.
- Comparison: The target compound’s chlorophenoxybutyl chain may enhance membrane penetration, but antimicrobial efficacy data is lacking .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 340.83 | 3.5 | Ethanol, Chlorophenoxybutyl |
| 1-{1-[2-(4-Bromophenoxy)ethyl]-...} | 377.24 | 3.2 | Ethanol, Bromophenoxyethyl |
| 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one | 160.17 | 1.8 | Ketone |
| N-({1-[4-(2,4-Dimethylphenoxy)butyl]-.. | 432.52 | 4.1 | Furanamide, Dimethylphenoxy |
- Hydrogen Bonding: The ethanol group enhances solubility and target interaction compared to ketones or non-polar substituents .
Research Findings and Implications
Substituent Effects: The 2-chlorophenoxy group provides stronger electron-withdrawing effects than bromine or methyl groups, stabilizing the molecule and enhancing receptor binding .
Chain Length : The butyl chain improves lipophilicity but may reduce metabolic stability compared to shorter chains .
Functional Group Reactivity: The ethanol moiety allows for further chemical modifications (e.g., oxidation, esterification), offering a strategic advantage over ketones or thioureas .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol?
- Synthesis Methodology :
- Core Formation : Condense o-phenylenediamine with a carboxylic acid derivative (e.g., glycolic acid) under acidic conditions to form the benzimidazole core .
- Alkylation : React the benzimidazole intermediate with 4-(2-chlorophenoxy)butyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the butyl-phenoxy substituent .
- Ethanol Group Modification : Reduce a ketone intermediate (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanone) using NaBH₄ or LiAlH₄ to yield the ethanol moiety .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.1 ppm), aliphatic chains (δ 1.5–4.0 ppm), and hydroxyl groups (broad peak ~δ 5.0 ppm) .
- IR : Confirm the presence of O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aryl C-Cl (750 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary biological assays are recommended for this compound?
- Screening Protocols :
- Antimicrobial : Use broth microdilution (MIC assays) against S. aureus and C. albicans .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test PDE1 or kinase inhibition via fluorescence-based assays .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the benzimidazole core be addressed?
- Strategies :
- Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation .
- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency .
- Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .
Q. How do structural modifications (e.g., phenoxy chain length, substituent position) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Phenoxy Chain Length : Longer chains (e.g., butyl vs. ethyl) enhance lipophilicity, improving membrane penetration but reducing aqueous solubility .
- Chlorine Position : Ortho-substitution (2-chloro) increases steric hindrance, potentially altering target binding vs. para-substituted analogs .
- Ethanol vs. Ketone : The ethanol moiety improves solubility, while ketone derivatives show higher metabolic stability .
- Data Comparison :
| Compound | Substituent | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|---|
| Target | 2-Cl, butyl | 12.3 | 3.8 |
| Analog A | 4-Cl, ethyl | 18.9 | 2.9 |
| Analog B | 2-CH₃, butyl | 25.4 | 4.1 |
| Data extrapolated from similar benzimidazole derivatives . |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Harmonization :
- Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
- Validate target engagement via SPR or thermal shift assays to confirm direct binding .
Methodological Guidance
Q. What computational tools are suitable for predicting the compound’s ADME properties?
- In Silico Approaches :
- LogP/LogD : Use MarvinSketch or Molinspiration to estimate lipophilicity .
- Metabolism : Employ SwissADME to predict CYP450 interactions and metabolite formation .
- Toxicity : Run ProTox-II for hepatotoxicity and mutagenicity risk assessment .
Q. How can reaction yields be improved during the final reduction step (ketone to ethanol)?
- Optimization Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
